![molecular formula C22H28N2O4 B12914329 6,6'-Dimethoxy-2,2'-dimethyl-1,1',2,2',3,3',4,4'-octahydro-[8,8'-biisoquinoline]-7,7'-diol CAS No. 14510-48-6](/img/structure/B12914329.png)
6,6'-Dimethoxy-2,2'-dimethyl-1,1',2,2',3,3',4,4'-octahydro-[8,8'-biisoquinoline]-7,7'-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,6’-Dimethoxy-2,2’-dimethyl-1,1’,2,2’,3,3’,4,4’-octahydro-[8,8’-biisoquinoline]-7,7’-diol is a complex organic compound belonging to the class of isoquinoline derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6,6’-Dimethoxy-2,2’-dimethyl-1,1’,2,2’,3,3’,4,4’-octahydro-[8,8’-biisoquinoline]-7,7’-diol typically involves multi-step organic reactions. One common approach is the condensation of appropriate isoquinoline derivatives under controlled conditions, followed by selective methylation and hydroxylation reactions. The reaction conditions often require the use of strong acids or bases, specific catalysts, and controlled temperatures to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of advanced catalytic systems and optimized reaction parameters ensures high yield and purity of the final product. Industrial methods may also incorporate purification steps such as recrystallization or chromatography to isolate the compound from reaction mixtures.
Analyse Des Réactions Chimiques
Types of Reactions
6,6’-Dimethoxy-2,2’-dimethyl-1,1’,2,2’,3,3’,4,4’-octahydro-[8,8’-biisoquinoline]-7,7’-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: The methoxy and hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted isoquinoline derivatives, which can be further functionalized for specific applications.
Applications De Recherche Scientifique
6,6’-Dimethoxy-2,2’-dimethyl-1,1’,2,2’,3,3’,4,4’-octahydro-[8,8’-biisoquinoline]-7,7’-diol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 6,6’-Dimethoxy-2,2’-dimethyl-1,1’,2,2’,3,3’,4,4’-octahydro-[8,8’-biisoquinoline]-7,7’-diol involves its interaction with specific molecular targets and pathways. The compound’s methoxy and hydroxyl groups enable it to form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6,6’-Dimethoxy-2,2’-dimethyl-1,1’-biisoquinoline
- 6,6’-Dimethoxy-2,2’-dimethyl-1,1’,2,2’,3,3’,4,4’-octahydro-[8,8’-biisoquinoline]
Uniqueness
6,6’-Dimethoxy-2,2’-dimethyl-1,1’,2,2’,3,3’,4,4’-octahydro-[8,8’-biisoquinoline]-7,7’-diol is unique due to its specific arrangement of methoxy and hydroxyl groups, which confer distinct chemical reactivity and potential biological activity. Compared to similar compounds, it may exhibit enhanced stability, solubility, or selectivity in various applications.
Propriétés
Numéro CAS |
14510-48-6 |
|---|---|
Formule moléculaire |
C22H28N2O4 |
Poids moléculaire |
384.5 g/mol |
Nom IUPAC |
8-(7-hydroxy-6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-8-yl)-6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-7-ol |
InChI |
InChI=1S/C22H28N2O4/c1-23-7-5-13-9-17(27-3)21(25)19(15(13)11-23)20-16-12-24(2)8-6-14(16)10-18(28-4)22(20)26/h9-10,25-26H,5-8,11-12H2,1-4H3 |
Clé InChI |
IGKVQCQCYJDVAM-UHFFFAOYSA-N |
SMILES canonique |
CN1CCC2=CC(=C(C(=C2C1)C3=C4CN(CCC4=CC(=C3O)OC)C)O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





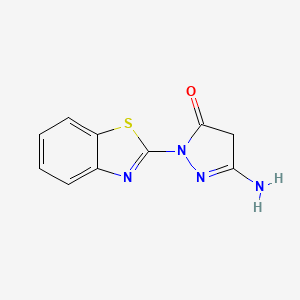
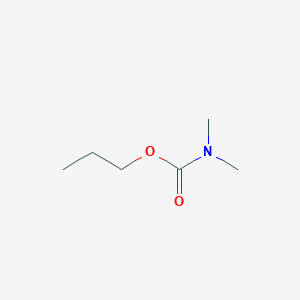
![4-Amino-6-[(1H-indol-5-yl)oxy]pyrimidine-5-carbaldehyde](/img/structure/B12914268.png)

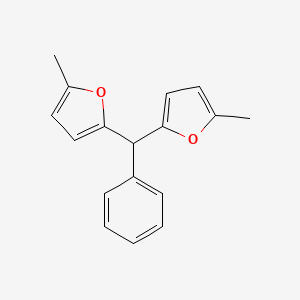
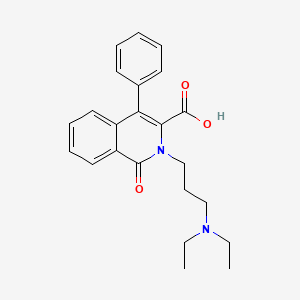
![3-[(2H-1,3-Benzodioxol-5-yl)methyl]-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B12914306.png)
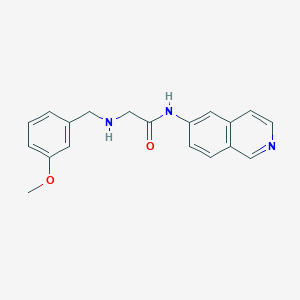
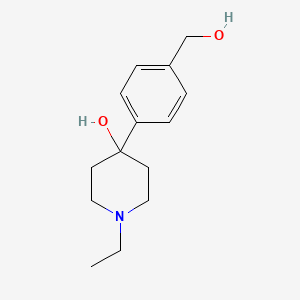
![3,4,4,5-Tetramethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12914325.png)
![5,11-Dihexyl-5,11-dihydroindolo[3,2-b]carbazole](/img/structure/B12914330.png)
